4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride
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Overview
Description
4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride is a complex organic compound that features a piperazine ring, an oxazole ring, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride typically involves multiple steps. One common approach is to start with the preparation of the oxazole ring through a cyclization reaction involving nitrile oxides and olefins . The piperazine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions to form sulfonamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines.
Substitution: Sulfonamides.
Scientific Research Applications
4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This interaction disrupts the enzyme’s normal function, which can be exploited for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl bromide: Similar structure but with a sulfonyl bromide group.
Uniqueness
The presence of the sulfonyl fluoride group in 4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride makes it unique compared to its analogs. The sulfonyl fluoride group is more reactive towards nucleophiles, making it a more potent enzyme inhibitor .
Properties
IUPAC Name |
4-[5-(methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O5S/c1-18-7-8-6-9(12-19-8)10(15)13-2-4-14(5-3-13)20(11,16)17/h6H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYASTSMXMXJCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NO1)C(=O)N2CCN(CC2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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